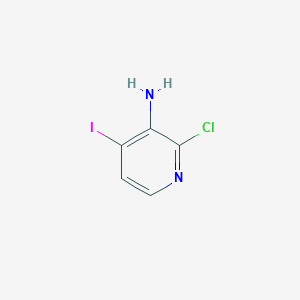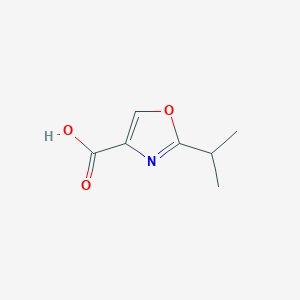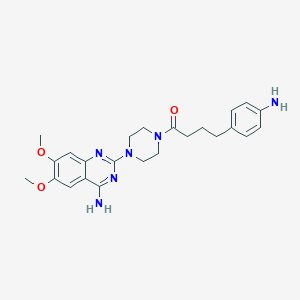
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline, also known as CEP-701, is a potent tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. CEP-701 is a small molecule that inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2.
Mecanismo De Acción
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis and inhibition of cell growth.
Efectos Bioquímicos Y Fisiológicos
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to have several biochemical and physiological effects. In preclinical studies, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors. However, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has also been shown to have some limitations in terms of toxicity and off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has several advantages for lab experiments, including its potency and specificity for receptor tyrosine kinases. However, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline also has some limitations, including its toxicity and off-target effects. These limitations should be taken into consideration when designing experiments using 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline.
Direcciones Futuras
There are several future directions for research on 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline. One direction is to further investigate the mechanism of action of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline and its downstream signaling pathways. Another direction is to investigate the potential of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline in combination with other drugs for the treatment of leukemia and solid tumors. Additionally, further studies are needed to investigate the toxicity and off-target effects of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline in order to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline involves several steps, including the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-aminobutanoyl chloride to form 4-(4-aminobutanoyl)-2-amino-5-methoxybenzoic acid. This intermediate is then reacted with 4-(4-bromobutanoyl)-1-piperazinecarboxylic acid to form the final product, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline.
Aplicaciones Científicas De Investigación
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been extensively studied for its potential therapeutic applications in several diseases, including acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors. In preclinical studies, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors.
Propiedades
Número CAS |
147637-08-9 |
|---|---|
Nombre del producto |
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline |
Fórmula molecular |
C24H30N6O3 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-4-(4-aminophenyl)butan-1-one |
InChI |
InChI=1S/C24H30N6O3/c1-32-20-14-18-19(15-21(20)33-2)27-24(28-23(18)26)30-12-10-29(11-13-30)22(31)5-3-4-16-6-8-17(25)9-7-16/h6-9,14-15H,3-5,10-13,25H2,1-2H3,(H2,26,27,28) |
Clave InChI |
RWIRGMFTSRJUKZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC |
Otros números CAS |
147637-08-9 |
Sinónimos |
4-ADAPQ 4-amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
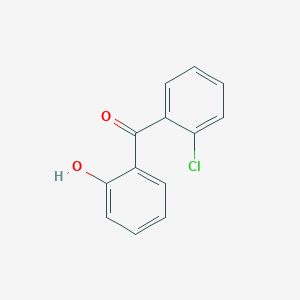
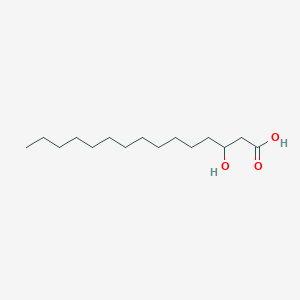
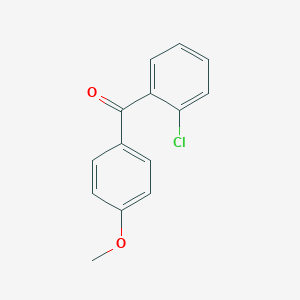
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
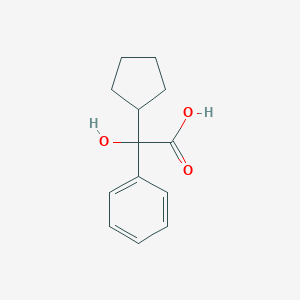
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
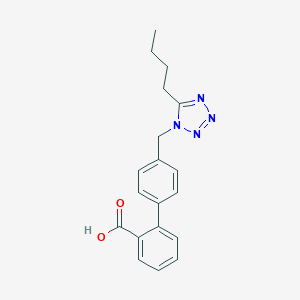
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
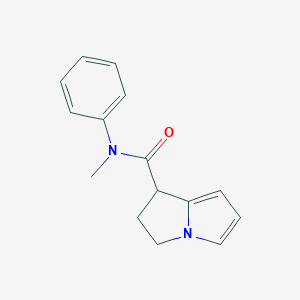
![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)
